rac-1-[(1R,3S,5s)-3,5-bis(aminomethyl)cyclohexyl]methanaminetrihydrochloride
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Overview
Description
rac-1-[(1R,3S,5s)-3,5-bis(aminomethyl)cyclohexyl]methanaminetrihydrochloride: is a chemical compound with the molecular formula C9H24Cl3N3 and a molecular weight of 280.67 g/mol . This compound is characterized by its cyclohexane ring structure with three aminomethyl groups attached, making it a trihydrochloride salt. It is commonly used in pharmaceutical and chemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,3S,5s)-3,5-bis(aminomethyl)cyclohexyl]methanaminetrihydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired stereochemistry. This can be achieved through various cyclization reactions.
Introduction of Aminomethyl Groups: The aminomethyl groups are introduced through nucleophilic substitution reactions. Common reagents used include formaldehyde and ammonia or primary amines.
Formation of the Trihydrochloride Salt: The final step involves the conversion of the free amine to the trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and substitution reactions are carried out in reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Conversion to Salt: The purified amine is treated with hydrochloric acid to form the trihydrochloride salt, which is then dried and packaged.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,3S,5s)-3,5-bis(aminomethyl)cyclohexyl]methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The aminomethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
rac-1-[(1R,3S,5s)-3,5-bis(aminomethyl)cyclohexyl]methanaminetrihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(1R,3S,5s)-3,5-bis(aminomethyl)cyclohexyl]methanaminetrihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
rac-1-[(1R,3S,5s)-3,5-bis(aminomethyl)cyclohexyl]methanaminetrihydrochloride can be compared with similar compounds such as:
1,3,5-Tris(aminomethyl)cyclohexane: Similar structure but different salt form.
Cyclohexane-1,3,5-triyltrimethanamine: Lacks the trihydrochloride salt form.
1,3,5-Tris(aminomethyl)benzene: Aromatic analog with different chemical properties.
The uniqueness of this compound lies in its specific stereochemistry and trihydrochloride salt form, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3,5-bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h7-9H,1-6,10-12H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUISPPJZQHGODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1CN)CN)CN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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